1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea
Overview
Description
1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethylphenyl isocyanate with an appropriate amine to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]urea
- 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-bromophenyl)piperazin-1-yl]ethyl]urea
Uniqueness
1-(2,3-Dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c1-16-4-3-5-20(17(16)2)24-21(27)23-10-11-25-12-14-26(15-13-25)19-8-6-18(22)7-9-19/h3-9H,10-15H2,1-2H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKTGCSJUKLKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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